2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one
Description
2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one is a synthetic thiazolone derivative characterized by a dichlorinated thiazole ring and a substituted benzoylphenylmethyl group at position 2 of the heterocyclic core. This compound belongs to the isothiazolinone family, a class known for their biocidal and antimicrobial properties.
Properties
CAS No. |
918107-84-3 |
|---|---|
Molecular Formula |
C17H11Cl2NO2S |
Molecular Weight |
364.2 g/mol |
IUPAC Name |
2-[(4-benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3-one |
InChI |
InChI=1S/C17H11Cl2NO2S/c18-14-16(19)23-20(17(14)22)10-11-6-8-13(9-7-11)15(21)12-4-2-1-3-5-12/h1-9H,10H2 |
InChI Key |
NPGYPPWKTLVKSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3C(=O)C(=C(S3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one typically involves the reaction of 4-benzoylbenzyl chloride with 4,5-dichloro-1,2-thiazol-3-one under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Chemical Reactions Analysis
2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of thiazolidine derivatives.
Scientific Research Applications
2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and antitumor agent.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The exact pathways and molecular targets are still under investigation, but it is known to interfere with cellular processes, leading to cell death or inhibition of growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The primary structural distinction between 2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one and its analogs lies in the substituent at position 2 of the thiazole ring. Below is a comparative analysis with DCOIT, a widely studied industrial biocide:
| Property | 2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one | 4,5-Dichloro-2-octyl-1,2-thiazol-3(2H)-one (DCOIT) |
|---|---|---|
| Substituent at Position 2 | Benzoylphenylmethyl (aromatic, bulky) | Octyl (linear aliphatic) |
| Molecular Weight (g/mol) | ~400 (estimated) | 282.2 |
| Chlorination Pattern | 4,5-dichloro | 4,5-dichloro |
| Primary Applications | Hypothesized: Specialty biocides, photostable coatings | Industrial antifouling agents, wood preservatives |
| Solubility | Likely low (due to aromatic bulk) | Low in water, high in organic solvents |
| Stability | Enhanced UV resistance (benzophenone moiety) | Moderate; degrades under UV exposure |
Mechanistic and Efficacy Insights
Biocidal Activity: DCOIT’s octyl chain enhances lipophilicity, facilitating membrane penetration in microbial targets . Efficacy Data: DCOIT exhibits an EC₅₀ of 0.05–0.5 ppm against marine fouling organisms . The target compound’s efficacy remains unquantified but is theorized to be lower due to reduced bioavailability from steric hindrance.
Photostability: The benzophenone moiety in 2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one could confer UV stability via radical scavenging, a feature absent in DCOIT, which requires stabilizers for outdoor use .
Environmental Impact: DCOIT is regulated due to aquatic toxicity (LC₅₀ < 1 mg/L for fish) . The target compound’s environmental profile is unknown but may pose lower bioaccumulation risks due to its bulkier structure.
Biological Activity
2-[(4-Benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one is a heterocyclic compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antitumor properties, supported by relevant data and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C17H11Cl2NO2S |
| Molecular Weight | 364.2 g/mol |
| CAS Number | 918107-84-3 |
| IUPAC Name | 2-[(4-benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3-one |
| LogP | 4.4959 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit enzymes or proteins essential for the survival and proliferation of microorganisms and cancer cells. The exact mechanisms are still being investigated but may involve interference with cellular processes leading to cell death or growth inhibition.
Antimicrobial Activity
Research indicates that 2-[(4-benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one exhibits significant antimicrobial properties against various bacterial and fungal strains. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria as well as fungi, suggesting potential applications in treating infections .
Case Study: Antibacterial Efficacy
In a controlled study, the compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing that the compound effectively inhibited bacterial growth at low concentrations:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results highlight the potential of this compound as a therapeutic agent in combating bacterial infections.
Anti-inflammatory Activity
The anti-inflammatory properties of 2-[(4-benzoylphenyl)methyl]-4,5-dichloro-1,2-thiazol-3(2H)-one have also been investigated. In vitro assays demonstrated its ability to reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a mechanism where the compound may modulate immune responses, providing a basis for further exploration in inflammatory diseases .
Antitumor Activity
Preliminary studies indicate that this compound may possess antitumor properties. It has been shown to induce apoptosis in cancer cell lines through the activation of apoptotic pathways. In one study involving human breast cancer cells (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 20 | 70 |
| 50 | 40 |
The results suggest that the compound could be further developed as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
